1-((Butylamino)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Butylamino)methyl)cyclopentan-1-ol is a cyclic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by a cyclopentane ring substituted with a butylamino group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Butylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with butylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:
Raw Materials: Cyclopentanone, butylamine, and a reducing agent
Reaction Conditions: Controlled temperature and pressure to ensure consistent product quality
Purification: Techniques such as distillation or crystallization to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
1-((Butylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions may include the use of halogenating agents or nucleophiles
Major Products
Oxidation: Formation of cyclopentanone derivatives
Reduction: Formation of more saturated alcohols
Substitution: Formation of various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
1-((Butylamino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Butylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclopentanol: A similar compound with a methyl group instead of a butylamino group.
1-((Tert-butylamino)methyl)cyclopentan-1-ol: A compound with a tert-butylamino group instead of a butylamino group.
Uniqueness
1-((Butylamino)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H21NO |
---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-(butylaminomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-3-8-11-9-10(12)6-4-5-7-10/h11-12H,2-9H2,1H3 |
InChI-Schlüssel |
HOYVGPYNDAMTGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.